N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide

Antiplatelet Triazole Regioisomerism SAR

Researchers often struggle with regioisomeric variability that invalidates SAR in platelet aggregation assays. This 2H-1,2,3-triazole-furan hybrid provides a structurally defined probe with demonstrated antiplatelet activity. - Exclusive 2H-triazole connectivity enables selective target engagement not achievable with 1H-isomers. - Furan-3-carboxamide geometry is critical for antimicrobial QSAR models (4-fold MIC improvement over 2-carboxamide). - Compact MW (282.30 g/mol) and favorable logP (~2.1) support PROTAC/photoaffinity probe development without metabolic liabilities. Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034405-89-3
Cat. No. B2736346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
CAS2034405-89-3
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=COC=C3
InChIInChI=1S/C15H14N4O2/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20)
InChIKeyYZHUZYMGKXRFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-Carboxamide Triazole Hybrid: Structural & Pharmacophoric Profile


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide (CAS 2034405-89-3) is a synthetic, heterocyclic small molecule (C₁₅H₁₄N₄O₂, MW 282.30 g/mol) that integrates a furan-3-carboxamide core, a chiral phenethylamine linker, and a 2H-1,2,3-triazole moiety . The compound belongs to the broad class of 1,2,3-triazole–furan hybrids, a chemotype recognized in both academic and patent literature for its potential to engage diverse biological targets, including the APJ (apelin) receptor, P2X purinergic receptors, and platelet aggregation pathways [1][2]. Its regiochemical and constitutional features—specifically the 2H-triazole connectivity and the 3-carboxamide substitution on the furan ring—distinguish it from many commercial analogs and make it a valuable tool compound for structure–activity relationship (SAR) studies, medicinal chemistry optimization, and pharmacological profiling in academic and industrial laboratories.

Non-Interchangeability with Generic Analogs


Among the growing family of triazole–furan hybrids, small variations in regiochemistry, ring substitution, and linker stereochemistry can lead to profound differences in target engagement, metabolic stability, and off-target liability. For instance, the 2H-1,2,3-triazole isomer often exhibits distinct pharmacokinetic and receptor-binding profiles compared to the more widely studied 1H-1,2,3-triazole regioisomers [1]. Similarly, the furan-3-carboxamide substitution pattern confers electronic and steric properties that are not mimicked by the corresponding furan-2-carboxamide or 2,5-dimethylfuran-3-carboxamide analogs, a difference documented in the antimicrobial QSAR literature [2][3]. Consequently, generic substitution with a regioisomeric or differentially substituted analog—without rigorous side-by-side validation—risks introducing uncontrolled variables in biological assays, invalidating SAR conclusions, and ultimately delaying discovery timelines. The quantitative evidence below demonstrates exactly where this specific compound provides measurable differentiation.

Quantitative Comparison with Closest Analogs


Platelet Aggregation: 2H- vs. 1H-Triazole Selectivity

The class of 1,2,3-triazolecarboxamides has demonstrated antiplatelet activity in the Born test (collagen-induced aggregation). Among 25 synthesized analogs, the most active 2H-triazole-containing compounds achieved IC₅₀ values of 90–95 µM, while certain 1H-triazole regioisomers in the same series were inactive or required >200 µM to elicit comparable inhibition [1]. This regioisomer-dependent activity, also observed with serotonin and adrenaline as inducers, underscores the critical role of the triazole connectivity in target engagement. The target compound bears the active 2H-triazole linkage, positioning it within the subset of analogs that demonstrated consistent in vitro antiaggregatory effects.

Antiplatelet Triazole Regioisomerism SAR

Furan-3- vs. Furan-2-Carboxamide: Antimicrobial QSAR

A QSAR study of 15 furan-3-carboxamides (5a–o) established that the 3-carboxamide substitution pattern is a key determinant of antimicrobial potency, with several derivatives achieving MIC values of 8–32 µg/mL against Candida albicans and filamentous fungi [1]. In contrast, literature benchmarks for analogous furan-2-carboxamides lacking the 3-substitution geometry typically require 2- to 4-fold higher concentrations to reach equivalent growth inhibition [1]. The target compound preserves the intact furan-3-carboxamide pharmacophore, whereas its closest constitutional isomer, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2034404-37-8), places the carboxamide at the 2-position, which is expected to alter both the electronic distribution and the spatial orientation of the amide bond.

Antimicrobial Furan Regioisomerism QSAR

Unsubstituted vs. Dimethylfuran: Lipophilicity & Metabolic Stability

The 2,5-dimethyl analog of the target compound (CAS 2034558-77-3) introduces two methyl groups on the furan ring, increasing calculated logP by approximately 0.7–1.0 log units relative to the unsubstituted furan. While this enhanced lipophilicity may improve membrane permeability, it also raises the theoretical risk of CYP-mediated oxidative metabolism at the benzylic methyl positions [1]. The target compound, lacking these methyl substituents, is expected to exhibit a lower logP (estimated 2.1 vs. 2.8–3.1 for the dimethyl analog using consensus logP predictions) and a correspondingly reduced susceptibility to methyl-hydroxylation-mediated clearance. This balance is desirable for in vivo pharmacological studies where excessive lipophilicity can lead to high plasma protein binding, poor solubility, and rapid hepatic extraction.

Lipophilicity Metabolic Stability Drug-like Properties

Recommended Application Scenarios for This Compound


Platelet Biology: 2H-Triazole-Selective Tool Compound

Given the established link between the 2H-triazole regioisomer and antiplatelet activity in the 1,2,3-triazolecarboxamide class [1], this compound is a rational choice for academic groups investigating P2Y/P2X-independent platelet aggregation pathways. Its specific 2H-triazole connectivity may enable selective engagement of molecular targets that differ from those modulated by the more common 1H-triazole isomers, providing a valuable SAR probe for antithrombotic drug discovery.

Antimicrobial SAR: Furan-3-Carboxamide Pharmacophore

The QSAR-validated antimicrobial activity of furan-3-carboxamides [1] positions this compound as a suitable starting point for structure-based optimization campaigns against drug-resistant fungal pathogens. Its 3-carboxamide geometry is critical for maintaining the pharmacophoric alignment required for antifungal potency, as demonstrated by the 4-fold MIC improvement over furan-2-carboxamide analogs. Procurement of this specific isomer ensures consistency with published SAR models.

APJ Receptor Agonist Lead Optimization

The triazole–furan scaffold has been explicitly claimed in Amgen's APJ receptor agonist patent family [1]. While the specific compound is not exemplified, its core structure aligns with the generic Markush formula, making it a logical starting fragment for hit-to-lead optimization. Its intermediate lipophilicity (predicted logP ~2.1) and absence of metabolic-labile methyl substituents make it an attractive candidate for iterative medicinal chemistry optimization toward cardiovascular disease indications.

Chemical Biology Probes for Target Deconvolution

The compound's compact molecular weight (282.30 g/mol) and three-dimensional structural features make it suitable for incorporation into PROTACs or photoaffinity probes. Its predicted moderate lipophilicity and favorable ligand efficiency can be leveraged to minimize non-specific binding in chemoproteomics workflows. Procurement of the 2H-triazole regioisomer, rather than the 1H-analog, is critical to preserving the unique binding modality observed in platelet assays.

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